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Compound of Interest

Compound Name: Molidustat

Cat. No.: B612033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational

pharmacokinetic properties of Molidustat, a novel inhibitor of hypoxia-inducible factor (HIF)

prolyl hydroxylase. The information presented herein is curated from key foundational studies

to support further research and development efforts.

Introduction to Molidustat
Molidustat (BAY 85-3934) is an orally bioavailable small molecule that inhibits HIF-prolyl

hydroxylases (HIF-PHs).[1] This inhibition mimics a hypoxic state by stabilizing HIF-α subunits,

which then translocate to the nucleus and activate the transcription of genes involved in

erythropoiesis, most notably erythropoietin (EPO).[1][2] This mechanism of action makes

Molidustat a promising therapeutic agent for the treatment of anemia associated with chronic

kidney disease (CKD).[2][3]

Pharmacokinetic Profile of Molidustat
The pharmacokinetic profile of Molidustat has been characterized through several key studies

in healthy volunteers, focusing on its absorption, distribution, metabolism, and excretion

(ADME).

Absorption

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b612033?utm_src=pdf-interest
https://www.benchchem.com/product/b612033?utm_src=pdf-body
https://www.benchchem.com/product/b612033?utm_src=pdf-body
https://www.benchchem.com/product/b612033?utm_src=pdf-body
https://bioivt.com/protein-binding
https://bioivt.com/protein-binding
https://www.qps.com/whitepaper/human-mass-balance-studies/
https://www.benchchem.com/product/b612033?utm_src=pdf-body
https://www.qps.com/whitepaper/human-mass-balance-studies/
https://www.slideshare.net/slideshow/plasma-serum-protein-binding-by-equilibrium-dialysis-technique/125961638
https://www.benchchem.com/product/b612033?utm_src=pdf-body
https://www.benchchem.com/product/b612033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molidustat is rapidly absorbed following oral administration.[4] In a first-in-man study, the

median time to reach maximum plasma concentration (tmax) ranged from 0.25 to 0.75 hours

when administered as an oral solution.[4] Both the maximum plasma concentration (Cmax) and

the area under the concentration-time curve (AUC) demonstrate a dose-dependent increase.[4]

The absolute bioavailability of an orally administered immediate-release tablet formulation of

Molidustat is approximately 59%.[4][5] Co-administration with oral iron(II) supplements can

significantly reduce the absorption of Molidustat, decreasing its AUC and Cmax by 50-75%

and 46-84%, respectively, depending on the prandial state.[6] The impact of iron

supplementation diminishes with increased time separation between administrations.[6]

Concomitant intake of calcium(II) has a less pronounced effect, reducing AUC by 15% and

Cmax by 47%, without a significant influence on the EPO response.[6][7]

Distribution
Following absorption, Molidustat-related radioactivity is predominantly found in the plasma

rather than in red blood cells.[4][8] After intravenous administration, the volume of distribution

at steady state (Vss) has been reported to be in the range of 39.3 to 50.0 L.[4][5]

Metabolism
Molidustat is metabolized in humans, with the primary metabolic pathway being N-

glucuronidation.[4][8] The major metabolite identified is M-1, a pharmacologically inactive N-

glucuronide.[4] This metabolite is the dominant component in plasma, accounting for

approximately 80.2% of the total radioactivity's area under the curve.[4][5]

Excretion
The elimination of Molidustat and its metabolites is primarily through the renal route.[4][8] In a

mass balance study using radiolabelled Molidustat, approximately 97.0% of the administered

radioactivity was recovered, with 90.7% excreted in the urine and a minor portion (6.27%) in

the feces.[4][5] The majority of the dose excreted in the urine is in the form of the M-1

metabolite (around 85% of the administered dose).[4][5] Only a small fraction of unchanged

Molidustat is excreted in the urine (approximately 4%) and feces (approximately 6%).[4][5]

Following intravenous administration, the total body clearance of Molidustat ranges from 28.7

to 34.5 L/h.[4][5] The terminal half-life (t½) of Molidustat after a single oral dose has been
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observed to range from 4.64 to 10.4 hours.[4]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Molidustat from

foundational studies in healthy subjects.

Table 1: Single Dose Pharmacokinetics of Oral Molidustat (Solution)[4]

Dose (mg) Cmax (µg/L)
tmax (h)
(median)

AUC (µg·h/L) t½ (h)

5 103 0.75 309 4.64

12.5 290 0.50 973 5.86

25 613 0.50 2580 7.42

37.5 838 0.25 3730 8.24

50 1190 0.50 5490 10.4

Table 2: Pharmacokinetics of Intravenous and Oral Molidustat[4][5]

Parameter
Intravenous
Administration (1, 5, 25
mg)

Oral Administration (IR
Tablet)

Absolute Bioavailability (F) - 59%

Total Body Clearance (CL) 28.7 - 34.5 L/h -

Volume of Distribution (Vss) 39.3 - 50.0 L -

Table 3: Mass Balance and Excretion of a Single 25 mg Oral Dose of [¹⁴C]Molidustat[4][5]
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Parameter Value

Total Radioactivity Recovery 97.0%

Renal Excretion (% of dose) 90.7%

Fecal Excretion (% of dose) 6.27%

Unchanged Molidustat in Urine (% of dose) ~4%

Unchanged Molidustat in Feces (% of dose) ~6%

M-1 Metabolite in Urine (% of dose) ~85%

Experimental Protocols
This section details the methodologies employed in the key foundational pharmacokinetic

studies of Molidustat.

Mass Balance Study Protocol
Objective: To investigate the absorption, metabolism, and excretion of a single oral dose of

[¹⁴C]Molidustat in healthy male participants.[4]

Methodology:

Participants: Healthy male volunteers (n=4).[4]

Drug Administration: A single oral dose of 25 mg [¹⁴C]Molidustat (3.57 MBq) was

administered as a solution.[4]

Sample Collection:

Blood samples were collected at predose and at multiple time points up to 240 hours post-

dose.[4]

Urine and feces were collected predose and then quantitatively for up to 10 days post-

dose.[4]

Sample Processing:
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Plasma was separated from blood by centrifugation.[4]

Fecal samples were homogenized in water.[4]

Analysis:

Total radioactivity in plasma, whole blood, urine, and feces was determined by liquid

scintillation counting (LSC).[4]

Metabolite profiling in plasma, urine, and feces was conducted using high-performance

liquid chromatography (HPLC) with offline radioactivity detection.[5]

Structural elucidation of metabolites was performed using liquid chromatography-tandem

mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Absolute Bioavailability Study Protocol
Objective: To determine the absolute bioavailability of an oral immediate-release tablet

formulation of Molidustat compared to an intravenous infusion.[4]

Methodology:

Study Design: A two-part study involving single intravenous and oral doses.[4]

Participants: Healthy volunteers (part 1, n=12; part 2, n=16).[4]

Drug Administration:

Intravenous: Single doses of 1, 5, and 25 mg of Molidustat administered as an

intravenous infusion.[4]

Oral: Single dose of Molidustat as an immediate-release tablet.[4]

Sample Collection: Serial blood samples were collected at various time points after both

intravenous and oral administration to characterize the plasma concentration-time profiles.[4]

Analysis:
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Plasma concentrations of Molidustat were determined using a validated LC-MS/MS

method.[4]

Pharmacokinetic parameters (AUC, Cmax, tmax, t½, CL, Vss) were calculated using non-

compartmental methods.[4]

Absolute bioavailability (F) was calculated as: F = (AUC_oral / AUC_iv) * (Dose_iv /

Dose_oral).

Bioanalytical Method for Molidustat in Plasma
Objective: To quantify the concentration of Molidustat in human plasma samples.

Methodology:

Sample Preparation: Protein precipitation of plasma samples is performed using an organic

solvent (e.g., acetonitrile).[4] An internal standard is added prior to precipitation.

Chromatographic Separation:

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance

Liquid Chromatography (UPLC).[9][10]

Column: A C18 reverse-phase column is typically used.[9]

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with

formic acid) and an organic phase (e.g., acetonitrile or methanol).[9]

Detection:

Technique: Tandem Mass Spectrometry (MS/MS) with an electrospray ionization (ESI)

source.[9][10]

Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific

precursor-to-product ion transitions for Molidustat and its internal standard.

Visualizations
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The following diagrams illustrate key pathways and workflows related to the pharmacokinetics

of Molidustat.
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Caption: Mechanism of action of Molidustat as a HIF-PH inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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